![molecular formula C14H19NO3 B2686134 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol CAS No. 864410-68-4](/img/structure/B2686134.png)
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol: is a chemical compound with the molecular formula C14H19NO3 It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a piperidine ring, which is further connected to a methanol group
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Zukünftige Richtungen
The retrieved papers suggest that compounds with similar structures to (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol have potential anticancer activity . These compounds could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This suggests a promising direction for future research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzo[d][1,3]dioxol-5-ylmethylpiperidin-2-yl aldehyde or carboxylic acid .
Wirkmechanismus
The mechanism of action of (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. In anticancer research, it has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound targets microtubules, disrupting their assembly and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Indole-3-acetic acid and its derivatives share structural similarities and exhibit diverse biological activities.
Benzo[d][1,3]dioxole Derivatives: Compounds like sesamolin also contain the benzo[d][1,3]dioxole moiety and are used in various applications.
Uniqueness: What sets (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol apart is its combination of the benzo[d][1,3]dioxole and piperidine moieties, which confer unique chemical and biological properties. This dual functionality allows for a wide range of applications in different fields.
Eigenschaften
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-12-3-1-2-6-15(12)8-11-4-5-13-14(7-11)18-10-17-13/h4-5,7,12,16H,1-3,6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFONFNSZYRSLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
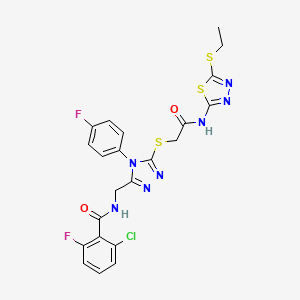
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2686054.png)
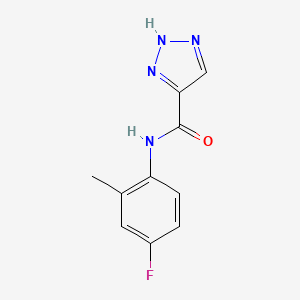
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686057.png)
![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate](/img/structure/B2686058.png)
![2-((4-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2686059.png)
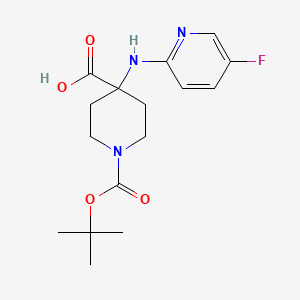
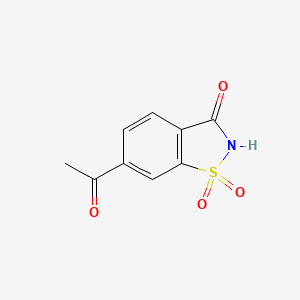
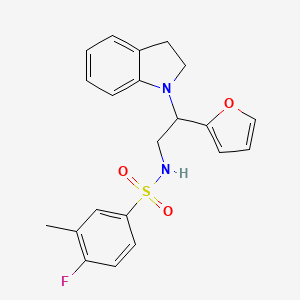

![N-[(3-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2686068.png)
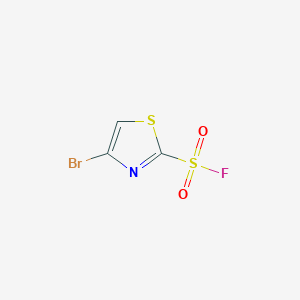
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-methylbenzamide](/img/structure/B2686070.png)

